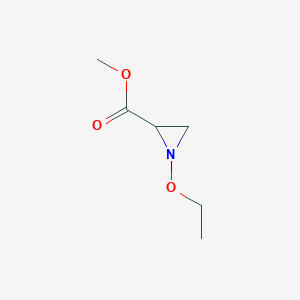
Methyl 1-ethoxyaziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-ethoxyaziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their high strain energy, which makes them highly reactive and useful in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-ethoxyaziridine-2-carboxylate typically involves the reaction of aziridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired aziridine derivative .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-ethoxyaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a wide range of products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products: The major products formed from these reactions include various substituted aziridines, open-chain amines, and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
Methyl 1-ethoxyaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The primary mechanism of action of methyl 1-ethoxyaziridine-2-carboxylate involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles. The compound can alkylate various nucleophilic sites in biological molecules, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
- Methyl aziridine-2-carboxylate
- Ethyl aziridine-2-carboxylate
- Aziridine-2-carboxamide
Comparison: Methyl 1-ethoxyaziridine-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other aziridine derivatives. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
methyl 1-ethoxyaziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-3-10-7-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 |
Clé InChI |
YHCUHWNIXLHRAY-UHFFFAOYSA-N |
SMILES canonique |
CCON1CC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



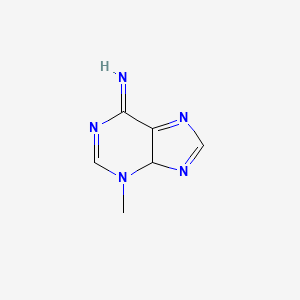
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)
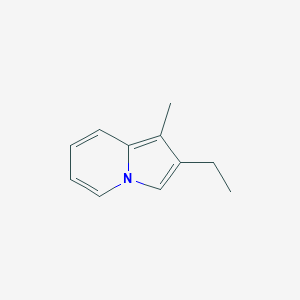

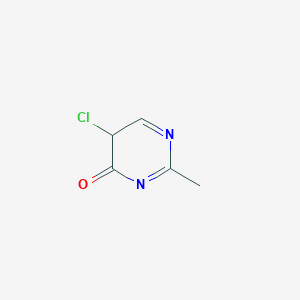
![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)
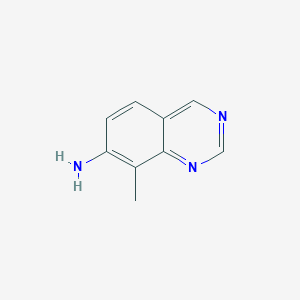
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)

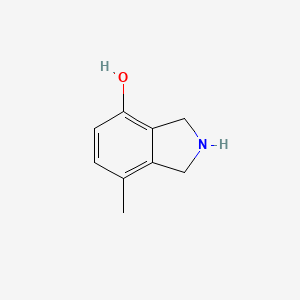

![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)

